

(2-Amino-5-bromo-3-methoxyphenyl)methanol suppliers

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Compound of Interest

Compound Name:	(2-Amino-5-bromo-3-methoxyphenyl)methanol
Cat. No.:	B1522314

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An In-depth Technical Guide to **(2-Amino-5-bromo-3-methoxyphenyl)methanol** for Advanced Research and Drug Development

Abstract

(2-Amino-5-bromo-3-methoxyphenyl)methanol (CAS No. 953039-12-8) is a strategically important substituted aniline building block in medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—an activating amino group, a bromine atom for metabolic stability or further coupling reactions, and a methoxy group influencing electronic properties and solubility—makes it a versatile scaffold for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, robust quality control methodologies, and a discussion of its application in the development of novel therapeutics, particularly in oncology and neuroscience. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research programs.

Physicochemical Profile and Strategic Importance

The utility of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** in organic synthesis stems from its distinct chemical features, which can be strategically exploited. The primary alcohol offers a reactive handle for esterification, etherification, or oxidation to the corresponding aldehyde. The aniline moiety can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The bromine atom is a key feature, often incorporated to enhance binding affinity to

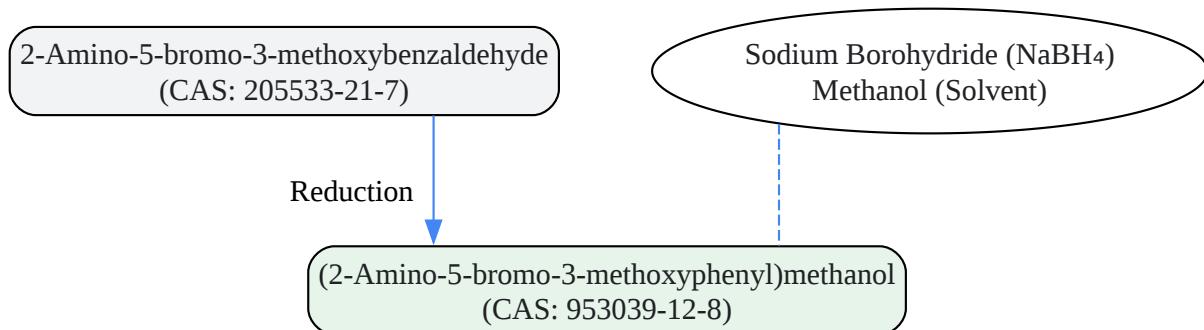
biological targets or to serve as a site for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

Table 1: Physicochemical Properties of **(2-Amino-5-bromo-3-methoxyphenyl)methanol**

Property	Value	Source
CAS Number	953039-12-8	[1]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	[2]
Molecular Weight	232.07 g/mol	Calculated
Appearance	Solid (Typical)	
Purity	≥95% (Typical)	[2]
IUPAC Name	(2-Amino-5-bromo-3-methoxyphenyl)methanol	N/A
SMILES	COc1cc(C(=C(C(=C1N)C(=O)O)Br)Br	N/A

Synthesis and Purification

While commercially available, understanding the synthesis of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** is crucial for custom modifications or scale-up. A common and reliable laboratory-scale synthesis involves the selective reduction of the corresponding aldehyde, 2-Amino-5-bromo-3-methoxybenzaldehyde, which is also commercially available.[\[3\]](#) This method is preferred for its high yield and selectivity, as reagents like sodium borohydride (NaBH₄) will not reduce the aromatic ring or displace the bromine atom under standard conditions.



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Caption: Synthetic pathway from aldehyde to alcohol.

Experimental Protocol: Reduction of 2-Amino-5-bromo-3-methoxybenzaldehyde

This protocol describes a self-validating system where reaction completion can be easily monitored by Thin Layer Chromatography (TLC).

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-bromo-3-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This is critical to control the exothermic reaction upon addition of the reducing agent.
- **Reagent Addition:** Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. The slow addition prevents excessive foaming and maintains a low temperature.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting aldehyde is typically more nonpolar than the product alcohol.

- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH_4 .
- **Extraction:** Remove the methanol via rotary evaporation. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Washing & Drying:** Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **(2-Amino-5-bromo-3-methoxyphenyl)methanol**.

Quality Control and Analytical Characterization

For use in drug discovery, rigorous quality control is non-negotiable. The identity, purity, and stability of the building block must be confirmed to ensure the reliability of subsequent synthetic steps and biological assays. Several analytical techniques are standard in the field.

Table 2: Standard Analytical Methods for Quality Control

Technique	Purpose	Expected Outcome
¹ H NMR	Structural elucidation and confirmation.	Peaks corresponding to the aromatic protons, methoxy group, methylene protons (CH ₂ OH), and amino group with appropriate chemical shifts and coupling constants.
HPLC/UPLC	Purity assessment.	A major peak corresponding to the product, with purity typically >95%.
LC-MS	Identity confirmation.	A parent ion peak corresponding to the calculated mass of the molecule [M+H] ⁺ .
FTIR	Functional group identification.	Characteristic stretches for O-H (alcohol), N-H (amine), and C-O (methoxy) groups.

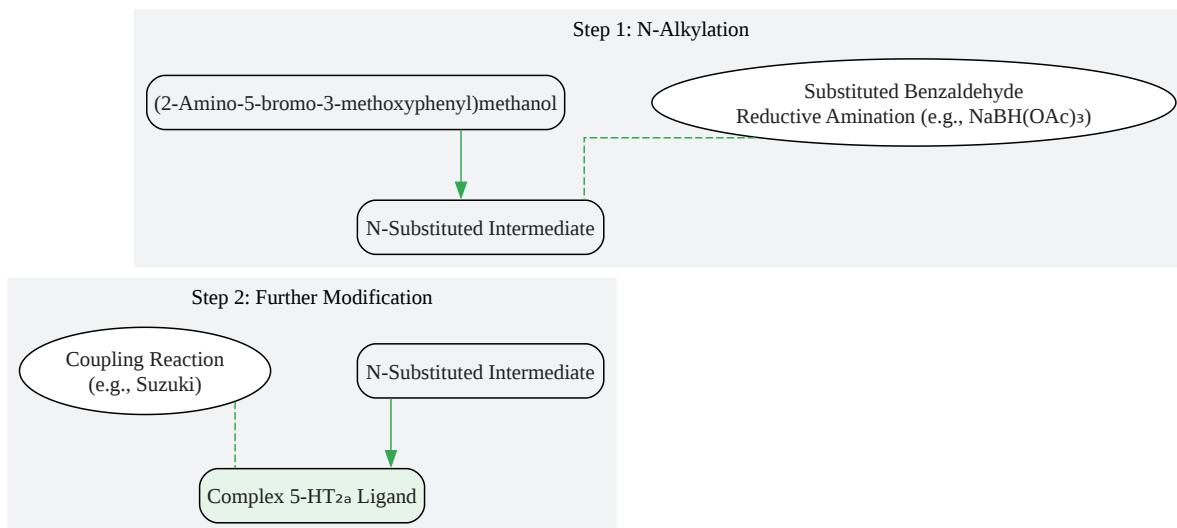
Many reputable suppliers, such as BLDpharm, provide access to analytical data like NMR and HPLC for their products, which should be a key criterion in supplier selection.[4][5]

Applications in Drug Discovery

The structural motifs within **(2-Amino-5-bromo-3-methoxyphenyl)methanol** make it an attractive starting point for synthesizing compounds targeting various biological systems. Its derivatives have been explored for their potential as selective serotonin receptor agonists and as antimitotic agents that interfere with tubulin polymerization.[6][7]

Workflow: Synthesis of a Hypothetical Serotonin 5-HT_{2a} Receptor Ligand

The primary amine and alcohol can be used to construct more complex scaffolds, such as N-benzyl derivatives, which are known to be potent 5-HT_{2a} agonists.[6]

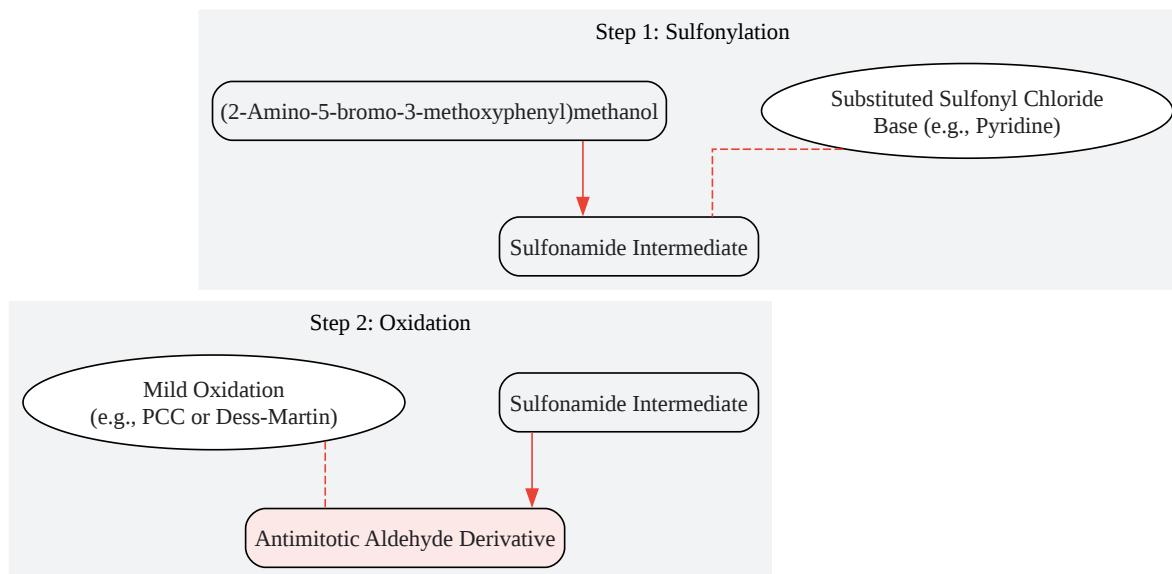


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Caption: Hypothetical workflow for a 5-HT_{2a} ligand.

Workflow: Synthesis of a Hypothetical Antimitotic Agent

The core phenyl ring can be incorporated into structures designed to bind to the colchicine site of tubulin, disrupting microtubule dynamics, a validated anticancer strategy.^[7]



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Caption: Hypothetical workflow for an antimitotic agent.

Safety, Handling, and Storage

As with all laboratory chemicals, **(2-Amino-5-bromo-3-methoxyphenyl)methanol** should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures can provide guidance.

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.^[8]
- **Hazards:** May cause skin and eye irritation. May be harmful if inhaled or swallowed.^[8]

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. For long-term stability, storage in a dark place is recommended.

Sourcing and Supplier Evaluation

The quality of a building block is paramount. When sourcing **(2-Amino-5-bromo-3-methoxyphenyl)methanol**, researchers should perform due diligence on potential suppliers.

Table 3: Exemplary List of Commercial Suppliers

Supplier	Notes
Clinivex	Lists the compound as a research chemical. [9]
BLDpharm	Provides product information and may offer analytical data. [4] [5]
Ambeed, Inc. (via Sigma-Aldrich)	Offers related compounds, indicating capability in this chemical space.

Key Evaluation Criteria:

- Certificate of Analysis (CoA): Always request a lot-specific CoA that includes purity data (e.g., from HPLC or NMR) and identity confirmation.
- Purity: Ensure the purity meets the requirements of your synthetic route. For drug discovery, $\geq 95\%$ is a common minimum standard.
- Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.
- Documentation: The supplier should be able to provide an SDS and other necessary documentation.

Conclusion

(2-Amino-5-bromo-3-methoxyphenyl)methanol is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its carefully arranged functional groups provide medicinal chemists with multiple avenues for creating novel compounds with significant therapeutic potential. By understanding its synthesis, implementing rigorous quality control, and strategically leveraging its reactivity, researchers can effectively utilize this building block to accelerate the development of next-generation therapeutics.

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